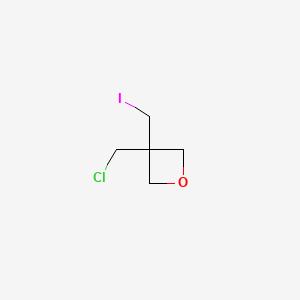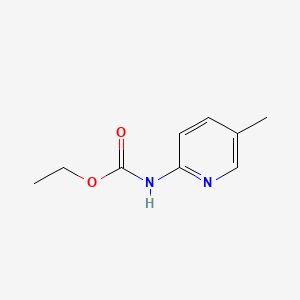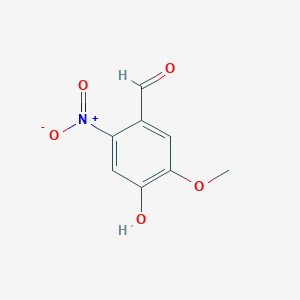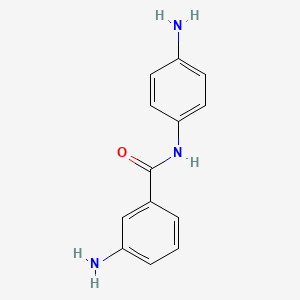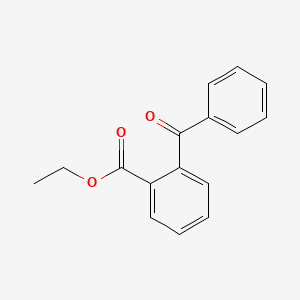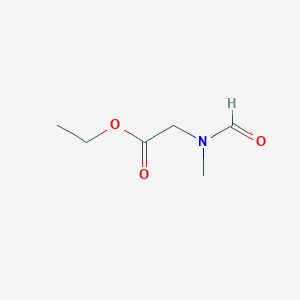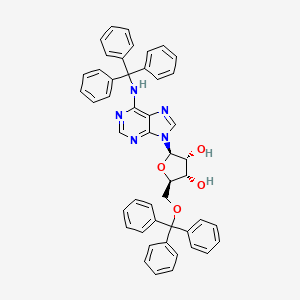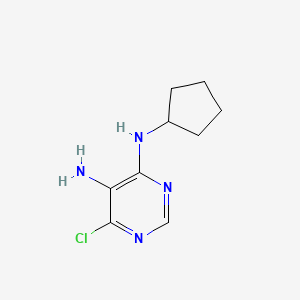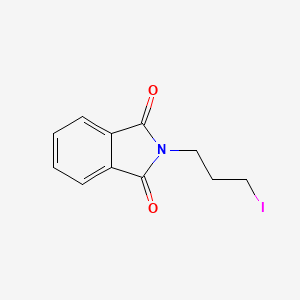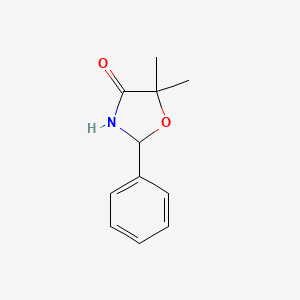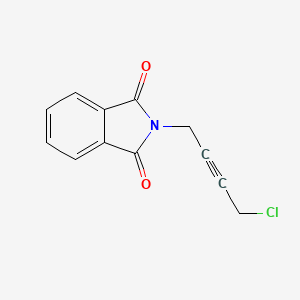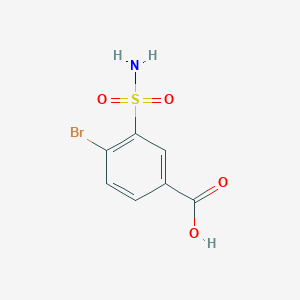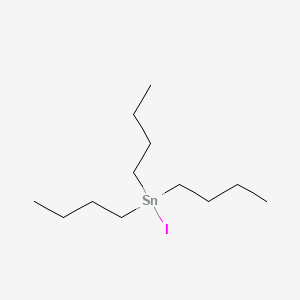
Tributyltin iodide
概述
描述
It is a colorless liquid that is soluble in organic solvents and is commonly used in organic synthesis and catalysis. This compound has gained significant attention in the scientific community due to its unique chemical structure and biological activity.
作用机制
Target of Action
Tributyltin iodide, also known as Iodotributylstannane, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.
Mode of Action
The compound interacts with its targets (RXR and PPARγ) through a process known as the molecular initiating event (MIE) . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The interaction of this compound with RXR and PPARγ triggers changes in various biochemical pathways. It affects steroid hormone biosynthesis and retinol metabolism , which might impact both reproduction and lipogenesis functions . Additionally, it influences the ubiquitin proteasome system and the immune system .
Pharmacokinetics
It is known that the rates of uptake and elimination, chemical potency, and metabolic capacity are all important factors for identifying the most sensitive species for a given chemical .
Result of Action
The action of this compound results in a variety of effects at the molecular and cellular levels. It is known to cause endocrine-type responses in organisms, affecting their reproductive, developmental, and metabolic functions . It can also lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, it has been observed that TBT-induced responses occur at very low concentrations for molluscs and have also been observed in fish species .
生化分析
Biochemical Properties
Tributyltin iodide interacts with various biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also induces cell death in L1210 mice leukemia cells at a submicromolar concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that TBT-induced responses occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Many laboratory studies were performed using static or semi-static exposure regimes, and the reported effect concentrations were frequently based on nominal concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, adult male mice orally exposed to this compound (25 μg/kg/day) for 3 weeks significantly increased blood glucose and plasma insulin and induced glucose intolerance and insulin resistance . In another study, small doses of TBT (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
准备方法
Synthetic Routes and Reaction Conditions: Tributyltin iodide can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with iodine. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often include cooling the reaction mixture to 0-5°C and then gradually adding iodine to the solution. The resulting product is purified through distillation or column chromatography .
Industrial Production Methods: Industrial production of iodotributylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: Tributyltin iodide undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen donors such as silanes and indium hydrides.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products:
Reduction: The major products are typically dehalogenated compounds or reduced organic molecules.
Substitution: The major products are organotin compounds with various functional groups depending on the nucleophile used.
科学研究应用
Tributyltin iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and its use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds and as a catalyst in industrial processes.
相似化合物的比较
Tributyltin hydride: Similar in structure but contains a hydrogen atom instead of iodine.
Tributyltin chloride: Contains a chlorine atom instead of iodine.
Uniqueness: Tributyltin iodide is unique due to its iodine atom, which imparts distinct reactivity and properties compared to other tributyltin compounds. Its ability to participate in both reduction and substitution reactions makes it a versatile reagent in organic synthesis .
属性
IUPAC Name |
tributyl(iodo)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVXVNXTMIXOL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ISn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223653 | |
| Record name | Stannane, iodotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-47-4 | |
| Record name | Tributyltin iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, iodotributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, iodotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyltin iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
